1-(2-chlorobenzyl)-8-(2,6-dimethylmorpholin-4-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1-(2-chlorobenzyl)-8-(2,6-dimethylmorpholin-4-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a complex structure It is characterized by the presence of a chlorobenzyl group, a dimethylmorpholinyl group, and a purine-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-8-(2,6-dimethylmorpholin-4-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. The process begins with the preparation of the purine-dione core, followed by the introduction of the chlorobenzyl and dimethylmorpholinyl groups. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and yield. Purification steps such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-8-(2,6-dimethylmorpholin-4-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorobenzyl and morpholinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
1-(2-chlorobenzyl)-8-(2,6-dimethylmorpholin-4-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-8-(2,6-dimethylmorpholin-4-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-8-(2,6-dimethylmorpholin-4-yl)-3,7-dimethylxanthine
- 1-(2-chlorobenzyl)-8-(2,6-dimethylmorpholin-4-yl)-3,7-dimethyl-1H-purine-2,6-dione
Uniqueness
1-(2-chlorobenzyl)-8-(2,6-dimethylmorpholin-4-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical and biological studies.
Properties
Molecular Formula |
C20H24ClN5O3 |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-8-(2,6-dimethylmorpholin-4-yl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H24ClN5O3/c1-12-9-25(10-13(2)29-12)19-22-17-16(23(19)3)18(27)26(20(28)24(17)4)11-14-7-5-6-8-15(14)21/h5-8,12-13H,9-11H2,1-4H3 |
InChI Key |
CMFXHRVMJPBRMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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